Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate
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Overview
Description
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and an indole core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, where the benzyl group is attached to the nitrogen atom of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the indole ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: The benzyl group on the piperazine ring can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring allows it to bind to receptors or enzymes, modulating their activity. The indole core can interact with various signaling pathways, influencing cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(4-benzylpiperazin-1-yl)acetate: This compound has a similar piperazine and benzyl structure but lacks the indole core.
2-(4-benzylpiperazin-1-yl)ethyl(methyl)amine: This compound also contains the piperazine and benzyl groups but has a different core structure.
The uniqueness of this compound lies in its combination of the indole core with the piperazine and benzyl groups, which allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.
Properties
Molecular Formula |
C29H31N3O3 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C29H31N3O3/c1-2-35-29(34)28-25-19-24(33)13-14-26(25)32(23-11-7-4-8-12-23)27(28)21-31-17-15-30(16-18-31)20-22-9-5-3-6-10-22/h3-14,19,33H,2,15-18,20-21H2,1H3 |
InChI Key |
MAIPPYUGJKSGIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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